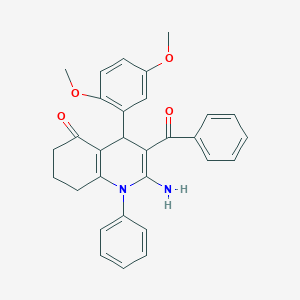
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit analgesic effects, reducing pain in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential as a multi-functional compound. This compound has been found to exhibit various biological activities, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods. Finally, further studies are needed to determine the potential applications of this compound in treating various diseases and conditions.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxybenzaldehyde, 4-phenyl-2,6,7,8-tetrahydroquinoline-3-carbaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential as an antioxidant, anticonvulsant, and antidepressant.
Eigenschaften
Produktname |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C30H28N2O4 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26H,9,14-15,31H2,1-2H3 |
InChI-Schlüssel |
FASGELQLOILIAG-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)

![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
